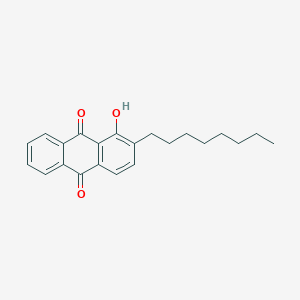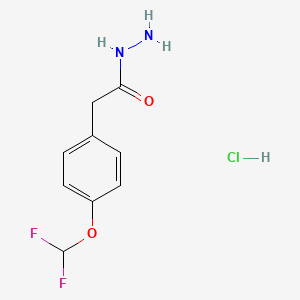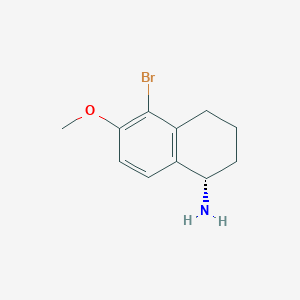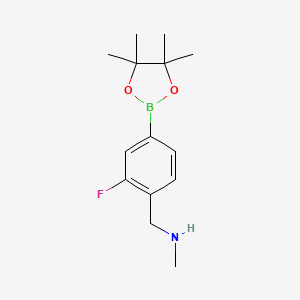![molecular formula C5H8ClN5O B13139218 Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]- CAS No. 64887-39-4](/img/structure/B13139218.png)
Ethanol, 2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with ethanolamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The amino groups in the compound can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: The major products formed are substituted triazine derivatives with various functional groups replacing the chlorine atom.
Oxidation and Reduction Reactions: The major products include nitro derivatives and amine derivatives of the original compound.
Applications De Recherche Scientifique
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in DNA replication and repair, leading to the inhibition of cell proliferation.
Pathways Involved: It induces cell cycle arrest at the G0/G1 and G2/M phases and promotes apoptosis through the activation of caspases and other pro-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((4-amino-6-methyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-ethyl-1,3,5-triazin-2-yl)amino)ethanol
- 2-((4-amino-6-phenyl-1,3,5-triazin-2-yl)amino)ethanol
Uniqueness
2-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)ethanol is unique due to the presence of the chlorine atom in the triazine ring, which enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds.
Propriétés
Numéro CAS |
64887-39-4 |
|---|---|
Formule moléculaire |
C5H8ClN5O |
Poids moléculaire |
189.60 g/mol |
Nom IUPAC |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C5H8ClN5O/c6-3-9-4(7)11-5(10-3)8-1-2-12/h12H,1-2H2,(H3,7,8,9,10,11) |
Clé InChI |
REXCLWKJLFTPJC-UHFFFAOYSA-N |
SMILES canonique |
C(CO)NC1=NC(=NC(=N1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)
